molecular formula C16H26N2O2 B1666029 Amydricaine CAS No. 963-07-5

Amydricaine

Cat. No. B1666029
CAS RN: 963-07-5
M. Wt: 278.39 g/mol
InChI Key: VEXNFKCQMGMBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amydricaine is a biochemical.

Scientific Research Applications

1. Antidiabetic Applications

Amydricaine demonstrates potential in antidiabetic applications, as seen in the study where a combination of herbs, including Vernonia amygdalina and Azadirachta indica, was used traditionally as a remedy against diabetes mellitus. The synergistic effect of these herbs, potentially including Amydricaine, was evident in lowered blood glucose, enhanced body weight gain, and improved biochemical parameters in diabetic rat models. This suggests a role of Amydricaine in oxidative stress attenuation, insulin mimetic action, and β-cell regeneration (Atangwho et al., 2012).

2. Neuroprotective Effects

Amydricaine may contribute to neuroprotective effects. This is supported by a study where Berberine, a chemical cousin to Amydricaine, significantly ameliorated learning deficits, spatial memory retention, plaque load, and reduced levels of β-amyloid in an Alzheimer's disease mouse model. This indicates Amydricaine's potential in regulating APP processing and offering neuroprotective effects (Durairajan et al., 2012).

3. Amyloidosis Therapy

Amydricaine may have applications in amyloidosis therapy. A study focusing on Amyloidogenic transthyretin (ATTR) amyloidosis, a condition caused by the formation of ATTR amyloid fibrils, revealed that Polyamidoamine dendrimer, structurally related to Amydricaine, inhibited ATTR amyloid fibril formation. This suggests the potential of Amydricaine in therapeutic strategies targeted at inhibiting the formation of amyloid fibrils (Inoue et al., 2019).

4. Anti-inflammatory Activity

Amydricaine might exhibit anti-inflammatory properties. This is indicated by studies involving β-amyrin and α-amyrin acetate, compounds structurally similar to Amydricaine. These compounds demonstrated significant anti-inflammatory activity in animal models, suggesting a potential therapeutic role of Amydricaine in managing inflammatory disorders (Okoye et al., 2014).

5. Hepatic Fibrosis Treatment

Amydricaine could be beneficial in treating hepatic fibrosis. A study showed that amygdalin, closely related to Amydricaine, had a significant effect on reducing hepatic fibrosis in rats. It improved liver function tests and histopathological changes, indicating Amydricaine's potential therapeutic application in preventing and treating hepatic fibrosis (Wang et al., 2020).

properties

CAS RN

963-07-5

Product Name

Amydricaine

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

[1-(dimethylamino)-2-[(dimethylamino)methyl]butan-2-yl] benzoate

InChI

InChI=1S/C16H26N2O2/c1-6-16(12-17(2)3,13-18(4)5)20-15(19)14-10-8-7-9-11-14/h7-11H,6,12-13H2,1-5H3

InChI Key

VEXNFKCQMGMBBJ-UHFFFAOYSA-N

SMILES

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1

Appearance

Solid powder

Other CAS RN

963-07-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alypin, Amydricaine, Amydrikain, Benzopropyl, Dimethylaminostovaine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amydricaine
Reactant of Route 2
Reactant of Route 2
Amydricaine
Reactant of Route 3
Reactant of Route 3
Amydricaine
Reactant of Route 4
Reactant of Route 4
Amydricaine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Amydricaine
Reactant of Route 6
Reactant of Route 6
Amydricaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.